7-Fluoro-1,6-naphthyridin-2(1H)-one
Overview
Description
7-Fluoro-1,6-naphthyridin-2(1H)-one is a fluorinated derivative of naphthyridine, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,6-naphthyridin-2(1H)-one typically involves the fluorination of a naphthyridine precursor. Common methods include:
Direct Fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Nucleophilic Substitution: Starting from a halogenated naphthyridine and substituting the halogen with a fluorine atom using reagents like potassium fluoride (KF) in polar aprotic solvents.
Industrial Production Methods
Industrial production may involve scalable versions of the above methods, optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Undergoes nucleophilic substitution reactions, particularly at the fluorine position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Pd/C in the presence of hydrogen gas.
Substitution: KF in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Corresponding naphthyridine oxides.
Reduction: Reduced naphthyridine derivatives.
Substitution: Various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,6-naphthyridin-2(1H)-one depends on its specific application:
Biological Activity: May interact with enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactions: Acts as a reactive intermediate in various synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridin-2(1H)-one: Non-fluorinated parent compound.
7-Chloro-1,6-naphthyridin-2(1H)-one: Chlorinated analogue.
7-Bromo-1,6-naphthyridin-2(1H)-one: Brominated analogue.
Uniqueness
The presence of the fluorine atom in 7-Fluoro-1,6-naphthyridin-2(1H)-one can significantly alter its chemical and biological properties, such as:
Increased Lipophilicity: Enhances membrane permeability.
Altered Reactivity: Fluorine can influence the electronic properties of the molecule.
Biological Activity: Fluorine substitution can enhance binding affinity to biological targets.
Biological Activity
7-Fluoro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the naphthyridine family, known for their potential therapeutic applications, particularly as antimicrobial agents and enzyme inhibitors. This article explores the biological activity of this compound, including its mechanism of action, structural properties, and relevant case studies.
- Molecular Formula : C8H5FN2O
- SMILES : C1=CC(=O)NC2=CC(=NC=C21)F
- InChI : InChI=1S/C8H5FN2O/c9-7-3-6-5...
The presence of a fluorine atom at the 7-position significantly influences the compound's lipophilicity and biological activity, enhancing its ability to interact with biological targets compared to non-fluorinated analogues .
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It may function as a competitive inhibitor in biochemical pathways, modulating enzyme activity and influencing cellular processes. The fluorine substitution is believed to enhance binding affinity and specificity towards biological macromolecules .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. For example:
- Activity against Gram-positive bacteria : The compound demonstrated potent effects against strains such as Staphylococcus aureus and Enterococcus faecalis.
- Activity against Gram-negative bacteria : It also showed effectiveness against Escherichia coli and Pseudomonas aeruginosa, indicating broad-spectrum antimicrobial potential .
Enzyme Inhibition
Studies have identified this compound as a weak competitive inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition could be beneficial in therapeutic contexts where modulation of nucleotide levels is desired, such as in cancer treatment or viral infections .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to related naphthyridine derivatives:
Compound Name | Antibacterial Activity | Enzyme Inhibition | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against resistant strains |
1,6-Naphthyridin-2(1H)-one | Moderate | Low | Non-fluorinated parent compound |
7-Chloro-1,6-naphthyridin-2(1H)-one | Moderate | Low | Chlorinated analogue |
7-Bromo-1,6-naphthyridin-2(1H)-one | Low | None | Brominated analogue |
The fluorine atom enhances both antibacterial potency and enzyme inhibition compared to other halogenated analogues .
Study on Antimicrobial Efficacy
In a recent study published in PMC, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics like ciprofloxacin and vancomycin. The study highlighted its potential as a lead compound for developing new antimicrobial therapies .
Enzyme Interaction Study
Another investigation focused on the interaction of this compound with nucleotide pyrophosphatase/phosphodiesterase type 1 (NPP1). The findings suggested that this compound could serve as a valuable tool for studying nucleotide metabolism and developing therapeutic agents targeting NPP1 in cancer treatment .
Properties
IUPAC Name |
7-fluoro-1H-1,6-naphthyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-3-6-5(4-10-7)1-2-8(12)11-6/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYRQKUEJKOHRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=CC(=NC=C21)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610536 | |
Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
846037-03-4 | |
Record name | 7-Fluoro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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